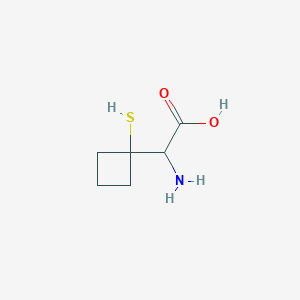![molecular formula C10H11N3O B12825741 (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methyl group: The benzimidazole core can be methylated using methyl iodide in the presence of a base such as sodium hydride.
Formation of the ethanone oxime: The final step involves the reaction of the methylated benzimidazole with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.
Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with DNA. The oxime group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the methyl and oxime groups.
1-methyl-1H-benzo[d]imidazole: The parent compound with only the methyl group.
1H-benzo[d]imidazol-2-yl ethanone: The parent compound with only the ethanone group.
Uniqueness
(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime is unique due to the presence of both the methyl and oxime groups, which can significantly alter its chemical properties and biological activities compared to its parent compounds. The oxime group, in particular, can enhance its ability to form hydrogen bonds, making it a more potent inhibitor or binder in biological systems.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(NE)-N-[1-(1-methylbenzimidazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11N3O/c1-7(12-14)10-11-8-5-3-4-6-9(8)13(10)2/h3-6,14H,1-2H3/b12-7+ |
InChI Key |
RVQBDRBJSRUURF-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NC2=CC=CC=C2N1C |
Canonical SMILES |
CC(=NO)C1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


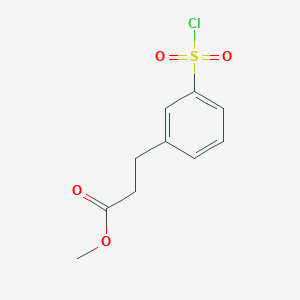
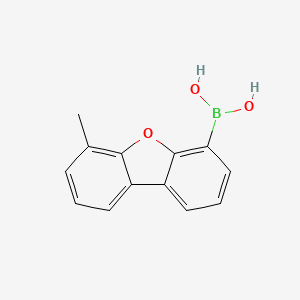
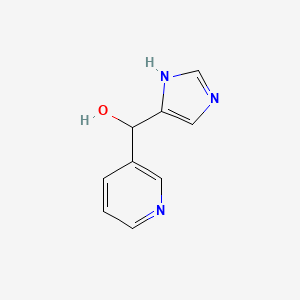
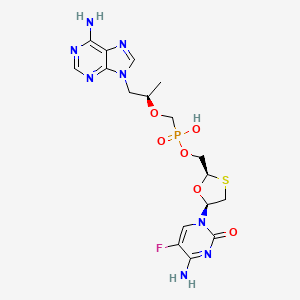
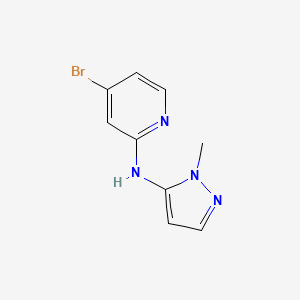
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)
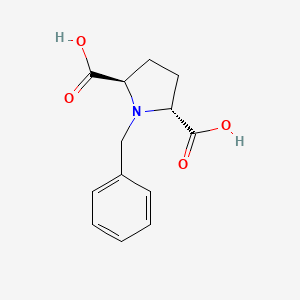
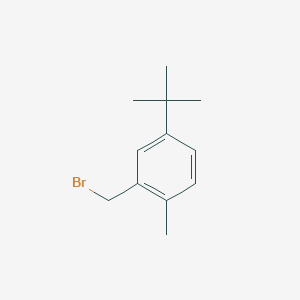
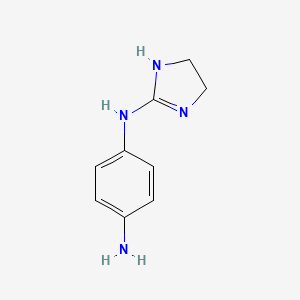
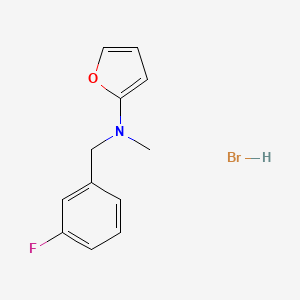
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
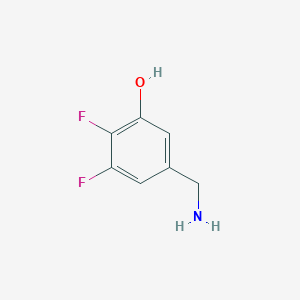
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
